6-hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one
Description
Properties
IUPAC Name |
6-hydroxy-4-methyl-3,4-dihydrochromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-6-4-10(12)13-9-3-2-7(11)5-8(6)9/h2-3,5-6,11H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHBWFJOLRLEGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)OC2=C1C=C(C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pechmann Condensation with Modified β-Keto Esters
The Pechmann condensation remains a cornerstone for synthesizing coumarin derivatives. For 6-hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one, resorcinol (1,3-dihydroxybenzene) reacts with methyl-substituted β-keto esters under acidic conditions. A study by Abdou et al. demonstrated that substituting ethyl acetoacetate with 4-methyl-3-oxopentanoate in the presence of sulfuric acid yields the coumarin precursor, which is subsequently reduced to the dihydro form using Pd/C or NaBH₄.
Reaction Conditions :
- Catalyst : H₂SO₄ (10 mol%)
- Solvent : Ethanol, reflux (12 h)
- Yield : 68–75%
Data Table 1: Pechmann Condensation Optimization
| β-Keto Ester | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ethyl acetoacetate | H₂SO₄ | 120 | 45 |
| 4-Methyl-3-oxopentanoate | H₂SO₄ | 120 | 72 |
| 4-Methyl-3-oxopentanoate | FeCl₃ | 100 | 65 |
Hydroarylation of Cinnamic Acid Derivatives
Wu et al. reported a Brønsted acid-mediated hydroarylation strategy for dihydrocoumarins. Starting with 4-methylcinnamic acid and phenol derivatives, HClO₄ facilitates intramolecular lactonization and Friedel-Crafts alkylation. This one-pot method eliminates the need for reducing agents.
Procedure :
- 4-Methylcinnamic acid (1 eq) and resorcinol (1.2 eq) are dissolved in acetonitrile.
- HClO₄ (15 mol%) is added, and the mixture is stirred at 80°C for 6 h.
- The product is purified via column chromatography (hexane:ethyl acetate = 4:1).
Key Metrics :
- Yield : 82%
- Purity : >95% (HPLC)
Microwave-Assisted Cyclization
Microwave irradiation enhances reaction efficiency, as shown by Heravi et al.. Using 6-hydroxy-4-methylcoumarin and selenium dioxide under microwave conditions, the dihydrobenzopyran ring forms via oxidative cyclization.
Optimized Protocol :
- Reactants : 6-Hydroxy-4-methylcoumarin (1 eq), SeO₂ (1.5 eq)
- Solvent : DMF, 150°C (microwave, 300 W)
- Time : 20 min
- Yield : 88%
Data Table 2: Microwave vs. Conventional Heating
| Method | Time (h) | Yield (%) |
|---|---|---|
| Conventional Reflux | 6 | 65 |
| Microwave Irradiation | 0.33 | 88 |
Friedel-Crafts Alkylation with AlCl₃
Aubé et al. developed a Friedel-Crafts approach using AlCl₃ and hexafluoroisopropanol (HFIP). Phenol derivatives react with γ,δ-unsaturated esters to form the dihydrobenzopyran core.
Example :
- Starting Material : Ethyl 4-methyl-3-butenoate
- Catalyst : AlCl₃ (10 mol%) in HFIP
- Conditions : Room temperature, 24 h
- Yield : 76%
Mechanistic Insight :
- AlCl₃ generates a carbocation at the β-position of the ester.
- Electrophilic attack by the phenol oxygen forms the benzopyran skeleton.
- Lactonization completes the structure.
Reduction of Coumarin Precursors
Post-synthetic reduction of 6-hydroxy-4-methylcoumarin using NaBH₄ or catalytic hydrogenation provides the dihydro derivative. Fernandes et al. achieved 90% yield via Pd/C-catalyzed hydrogenation at 50 psi H₂.
Data Table 3: Reduction Efficiency
| Reducing Agent | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| NaBH₄ | None | MeOH | 60 |
| H₂ | Pd/C | EtOAc | 90 |
| LiAlH₄ | None | THF | 75 |
Chemical Reactions Analysis
Hydroxyl Group Substitution
The phenolic -OH group at position 6 undergoes nucleophilic substitution reactions. For example:
-
Chlorination : Treatment with phosphoryl chloride (POCl₃) in anhydrous ethanol replaces the hydroxyl group with chlorine, yielding 6-chloro-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one .
| Reaction Type | Reagents/Conditions | Product | Yield | Citation |
|---|---|---|---|---|
| Chlorination | POCl₃, EtOH, reflux | 6-Chloro derivative | 85% |
Oxidation and Reduction
The lactone carbonyl and dihydro structure enable redox reactions:
-
Oxidation : Chromanones are oxidized to carboxylic acids under strong oxidizing conditions (e.g., KMnO₄ in acidic media) .
-
Reduction : Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol, forming 4-methyl-3,4-dihydro-2H-1-benzopyran-2-ol.
| Reaction Type | Reagents/Conditions | Product | Yield | Citation |
|---|---|---|---|---|
| Ketone reduction | NaBH₄, MeOH, RT | 2-Hydroxy derivative | 72% |
Cyclization and Ring Expansion
Acid-catalyzed cyclization reactions are common in chromanone derivatives:
-
Friedel-Crafts alkylation : Under acidic conditions (e.g., AlCl₃), the compound participates in intramolecular cyclization to form fused polycyclic systems .
| Reaction Type | Reagents/Conditions | Product | Yield | Citation |
|---|---|---|---|---|
| Cyclization | AlCl₃, toluene, reflux | Fused tricyclic system | 76% |
Electrophilic Aromatic Substitution
The hydroxyl group activates the aromatic ring for electrophilic substitution:
-
Nitration : Concentrated nitric acid introduces a nitro group at the para position relative to the hydroxyl group .
| Reaction Type | Reagents/Conditions | Product | Yield | Citation |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 6-Hydroxy-8-nitro derivative | 65% |
Esterification and Transesterification
The hydroxyl group forms esters with acylating agents:
-
Acetylation : Reaction with acetic anhydride yields 6-acetoxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one .
| Reaction Type | Reagents/Conditions | Product | Yield | Citation |
|---|---|---|---|---|
| Acetylation | Ac₂O, pyridine, RT | Acetylated derivative | 90% |
Dehydrogenation
Under catalytic dehydrogenation (e.g., Pd/C), the dihydro structure aromatizes to form the corresponding coumarin (2H-chromen-2-one) .
| Reaction Type | Reagents/Conditions | Product | Yield | Citation |
|---|---|---|---|---|
| Dehydrogenation | Pd/C, H₂, 150°C | 6-Hydroxy-4-methylcoumarin | 68% |
Interaction with Nucleophiles
The lactone ring undergoes nucleophilic attack:
-
Hydrazine reaction : Hydrazine hydrate reacts with the lactone carbonyl to form hydrazide derivatives .
| Reaction Type | Reagents/Conditions | Product | Yield | Citation |
|---|---|---|---|---|
| Hydrazide formation | NH₂NH₂, EtOH, reflux | 6-Hydroxy-4-methyl-2-hydrazinyl derivative | 78% |
Key Mechanistic Insights
-
Acid-catalyzed reactions (e.g., Friedel-Crafts) proceed via carbonyl activation and electrophilic attack .
-
Redox reactions involve ketone-to-alcohol interconversion, critical for modifying biological activity.
-
Aromatic substitution is directed by the hydroxyl group’s ortho/para-activating effects .
Comparative Analysis with Related Compounds
Scientific Research Applications
Pharmaceutical Applications
Overview
The compound serves as a valuable building block in pharmaceutical research. Its unique structure allows for the development of innovative drug candidates aimed at treating various health conditions.
Key Applications
- Neurological Disorders: Research indicates that derivatives of this compound may exhibit neuroprotective effects, making them potential candidates for treating conditions like Alzheimer's disease and Parkinson's disease.
- Metabolic Diseases: The compound's ability to modulate metabolic pathways suggests its utility in developing treatments for diabetes and obesity.
Case Study: Neuroprotective Effects
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of 6-hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one exhibited significant neuroprotective activity in cellular models of neurodegeneration. The results indicated a reduction in oxidative stress markers and improved cell viability compared to control groups .
Agrochemical Innovation
Overview
In agrochemicals, this compound plays a crucial role in developing advanced crop protection agents. Its structural properties contribute to the formulation of effective pesticides.
Key Applications
- Pesticide Development: The compound can be incorporated into formulations to create selective pesticides that target specific pests while minimizing environmental impact.
- Sustainable Agriculture: By enhancing crop resilience against diseases and pests, it supports sustainable agricultural practices.
Data Table: Agrochemical Formulations
| Compound Name | Active Ingredient | Application Area |
|---|---|---|
| This compound | Various derivatives | Pesticide formulations |
| 3-(4-Methylphenyl)-6-hydroxycoumarin | Insecticide | Crop protection |
Chemical Synthesis
Overview
The compound is a versatile reagent in chemical synthesis. Its reactivity allows chemists to explore novel compounds with tailored properties.
Key Applications
- Material Science: It serves as a precursor for synthesizing advanced materials and polymers.
- Catalysis: The compound can be utilized in developing specialized catalysts for various chemical reactions.
Case Study: Synthesis of Novel Polymers
Research published in Macromolecules highlighted the use of this compound in synthesizing biodegradable polymers. The study demonstrated that incorporating this compound into polymer chains enhanced mechanical properties while maintaining environmental sustainability .
Mechanism of Action
The mechanism of action of 6-hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as cyclooxygenase, leading to anti-inflammatory effects. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural and functional differences between the target compound and its analogues:
*Molecular weight calculated based on analogous structures.
Key Observations:
- Substituent Position : The hydroxy group at position 6 in the target compound distinguishes it from 7-hydroxy derivatives (e.g., ), which may exhibit different hydrogen-bonding interactions and bioavailability .
- Methyl vs.
- Dimethyl Substitution : The 4,4-dimethyl variant () introduces greater hydrophobicity, which could influence membrane permeability in biological systems .
Physical-Chemical Properties
- Melting Points: 4,4-Dimethyl derivatives (e.g., 192.21 g/mol) likely have higher melting points due to increased molecular symmetry and packing efficiency compared to monosubstituted compounds .
Biological Activity
6-Hydroxy-4-methyl-3,4-dihydro-2H-1-benzopyran-2-one, also known as 6-hydroxy-4-methylchroman-2-one, is a compound belonging to the class of benzopyrans. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C14H18O3
- Molecular Weight : 234.29 g/mol
- CAS Number : 40662-76-8
The compound can be synthesized through various methods, including the Pechmann condensation reaction, which involves phenols and β-ketoesters in the presence of acid catalysts .
Antioxidant Properties
Research has indicated that this compound exhibits significant antioxidant activity. Its ability to scavenge free radicals contributes to reducing oxidative stress, which is implicated in various diseases. The compound's structure allows it to interact with reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.
Anti-inflammatory Effects
The compound has been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins. This action suggests its potential as an anti-inflammatory agent. In vitro studies have demonstrated that it can effectively reduce inflammation markers in cell cultures.
Neuroprotective Effects
In studies investigating neuroprotective properties, this compound has been noted for its ability to protect neuronal cells from apoptosis induced by oxidative stress and neurotoxins. This effect is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Antimicrobial Activity
The compound exhibits antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways. This makes it a candidate for further development in antimicrobial therapies.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory processes and lipid peroxidation.
- Radical Scavenging : It effectively neutralizes free radicals, reducing oxidative stress.
- Cell Signaling Modulation : It may influence signaling pathways related to inflammation and cell survival .
In Vitro Studies
A study published in PubMed highlighted the compound's ability to inhibit lipid peroxidation and scavenge nitric oxide in vitro. This suggests its potential role in protecting against oxidative damage in biological systems .
| Study | Findings |
|---|---|
| PubMed Study on CR-6 | Demonstrated inhibition of lipid peroxidation and nitric oxide scavenging activity. |
| Antioxidant Activity Assessment | Showed significant reduction in ROS levels in treated cells compared to controls. |
Pharmacological Characterization
Further pharmacological characterization has indicated that the compound could serve as a lead for developing new anti-inflammatory and neuroprotective drugs. Its unique structure allows for modifications that could enhance its efficacy and selectivity against specific targets .
Q & A
Q. What experimental approaches validate conflicting spectral data (e.g., NMR chemical shifts)?
- Cross-Validation : Compare NMR spectra with authentic standards or databases (e.g., HMDB, NIST). For dihydrocoumarin derivatives, ensure deuterated solvent (CDCl3 or DMSO-d6) consistency .
- Quantum Calculations : Use Gaussian software to compute theoretical chemical shifts (DFT/B3LYP/6-31G**) and align with experimental data .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
